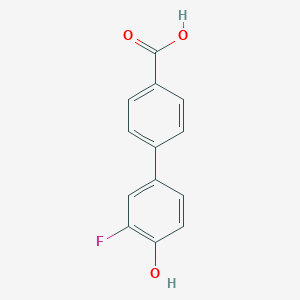

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

Descripción general

Descripción

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H9FO3. It is a derivative of benzoic acid, where the phenyl ring is substituted with a fluoro and a hydroxy group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The fluoro group can be reduced under specific conditions.

Substitution: The fluoro and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while substitution reactions can produce various substituted derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid has been explored for its potential therapeutic applications:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against Staphylococcus aureus, with a minimum bactericidal concentration (MBC) lower than traditional antibiotics, indicating enhanced potency.

- Enzyme Inhibition : Investigations into enzyme inhibition revealed that related compounds could effectively inhibit tyrosinase, an enzyme involved in melanin production. This property is crucial for developing skin-lightening agents.

Research indicates that the compound may modulate protein kinase activity, which plays a critical role in regulating cellular functions such as proliferation and apoptosis. Preliminary studies suggest favorable interactions with certain kinases, although further research is needed to elucidate these mechanisms fully.

Industrial Applications

In industry, this compound serves as an intermediate in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it valuable for developing new materials with specific properties.

Case Studies

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth; lower MBC compared to controls. |

| Anti-HBV Activity | Potential inhibition of Hepatitis B Virus replication; promising for antiviral therapy. |

| Enzyme Inhibition (Tyrosinase) | Effective reduction in enzyme activity; implications for cosmetic applications. |

Mecanismo De Acción

The mechanism of action of 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological processes, making the compound a potential candidate for drug development .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzoic acid: Similar structure but lacks the hydroxy group.

3-Fluoro-4-hydroxybenzoic acid: Similar structure but with different substitution pattern.

4-Hydroxybenzoic acid: Lacks the fluoro group.

Uniqueness

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid is unique due to the presence of both fluoro and hydroxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

4-(3-Fluoro-4-hydroxyphenyl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound this compound features a fluorinated aromatic ring and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological systems. The molecular formula is , with a molecular weight of approximately 264.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can be beneficial in treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : The hydroxy group in the structure allows for hydrogen bonding and radical scavenging, which can mitigate oxidative stress in cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in inflammatory responses .

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

- Inhibition of AChE : A study evaluated the inhibitory effects of various benzoic acid derivatives, including this compound, on AChE activity. The compound exhibited significant inhibition with an IC50 value comparable to known AChE inhibitors .

- Antimicrobial Efficacy : In a comparative study, the antimicrobial activity of this compound was assessed against standard antibiotics. The results indicated that this compound could serve as a lead molecule for developing new antimicrobial agents due to its broad-spectrum activity .

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

4-(3-fluoro-4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAOIFHFUMILMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106291-26-3 | |

| Record name | 3′-Fluoro-4′-hydroxy[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106291-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.